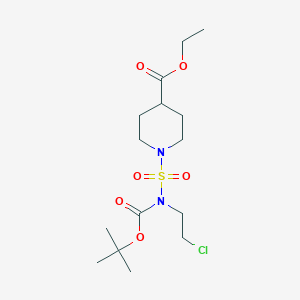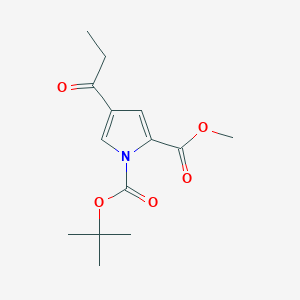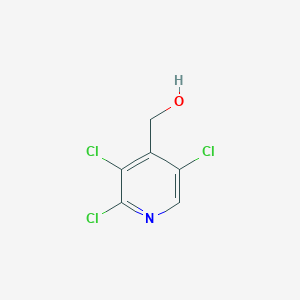
2-氯-4-硝基苯甲酰硫代酰胺
描述
2-Chloro-4-nitrothiobenzamide is an organic compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.64 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a thiobenzamide moiety, which contribute to its unique chemical properties and reactivity.
科学研究应用
2-Chloro-4-nitrothiobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Related compounds such as quinazoline-based pyrimidodiazepines have been shown to interact with dna and have anticancer activity .
Mode of Action
Similar compounds have been shown to interact with dna, potentially through intercalation or groove binding .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been shown to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
Related compounds have shown anticancer activity, suggesting that 2-chloro-4-nitrothiobenzamide may also have potential therapeutic effects .
生化分析
Biochemical Properties
2-Chloro-4-nitrothiobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the conversion of substrates through oxidation reactions . These interactions are crucial for the compound’s biochemical activity and its role in various metabolic pathways.
Cellular Effects
2-Chloro-4-nitrothiobenzamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic processes and cell signaling . Additionally, it has been observed to affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-nitrothiobenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as flavin-dependent monooxygenases, and inhibits their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by interacting with receptor proteins, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-nitrothiobenzamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Chloro-4-nitrothiobenzamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-nitrothiobenzamide vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked change in the compound’s impact on cellular function and overall health . Toxic effects at high doses include alterations in liver and kidney function, as well as changes in metabolic activity .
Metabolic Pathways
2-Chloro-4-nitrothiobenzamide is involved in various metabolic pathways, including those catalyzed by flavin-dependent monooxygenases . These enzymes play a crucial role in the compound’s metabolism, leading to the formation of specific metabolites. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-nitrothiobenzamide is transported and distributed through specific transporters and binding proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments. The compound’s transport and distribution affect its biochemical activity and overall impact on cellular function .
Subcellular Localization
2-Chloro-4-nitrothiobenzamide’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within cells is crucial for its biochemical interactions and overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrothiobenzamide typically involves the nitration of 2-chlorothiobenzamide. The process begins with the chlorination of thiobenzamide to introduce the chloro group. This is followed by a nitration reaction to introduce the nitro group at the para position relative to the chloro group .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-nitrothiobenzamide are not extensively documented. the general approach involves the use of chlorinating and nitrating agents under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-4-nitrothiobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiobenzamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Similar in structure but lacks the thiobenzamide moiety.
4-Chloro-2-nitroaniline: Contains an amino group instead of the thiobenzamide moiety.
2-Chloro-5-nitrothiobenzamide: Similar but with the nitro group in a different position
Uniqueness
2-Chloro-4-nitrothiobenzamide is unique due to the presence of both chloro and nitro groups on the thiobenzamide framework. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
2-chloro-4-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-3-4(10(11)12)1-2-5(6)7(9)13/h1-3H,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEACOALXBAQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine](/img/structure/B1388153.png)








![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]acetamide](/img/structure/B1388169.png)




